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molecular formula C14H22N2O B8512036 4-Acetyl-4-pentylheptanedinitrile CAS No. 34886-35-6

4-Acetyl-4-pentylheptanedinitrile

Cat. No. B8512036
M. Wt: 234.34 g/mol
InChI Key: NTWHSPMXIKIZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04564694

Procedure details

In a flask, 600 g of 2-octanone (CH3 (CH2)5COCH3), 500 g of tert-butanol ((CH3)3COH) and 30 g of a KOH/CH3OH solution were mixed and then stirred under ice-cooling. To the resulting solution was added dropwise a solution of 375 g of acrylonitrile (CH2 =CHCN) in 400 g of (CH3)3COH while maintaining the temperature at 5° C. or lower. After completion of the addition, the resulting solution was further stirred continuously for 1 hour, after which this reaction solution was made neutral by addition of dilute hydrochloric acid. The deposited salt was separated by filtration, and the residue was distilled under reduced pressure to obtain 3-acetyl-1,5-dicyano-3-pentylpentane.
Quantity
600 g
Type
reactant
Reaction Step One
Name
KOH CH3OH
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
375 g
Type
reactant
Reaction Step Two
Quantity
400 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:9])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[OH-].[K+].CO.[C:14](#[N:17])[CH:15]=[CH2:16].Cl>C(O)(C)(C)C>[C:2]([C:3]([CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])([CH2:16][CH2:15][C:14]#[N:17])[CH2:16][CH2:15][C:14]#[N:17])(=[O:9])[CH3:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
600 g
Type
reactant
Smiles
CC(CCCCCC)=O
Name
KOH CH3OH
Quantity
30 g
Type
reactant
Smiles
[OH-].[K+].CO
Name
Quantity
500 g
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
375 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
400 g
Type
solvent
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
the resulting solution was further stirred continuously for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The deposited salt was separated by filtration
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C(CCC#N)(CCC#N)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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